molecular formula C26H25ClN4O3 B11594124 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B11594124
M. Wt: 477.0 g/mol
InChI Key: BTLMTFWLEYSTLG-NBVRZTHBSA-N
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Description

The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a cyano group, and a cyclohexylamide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, using 4-chloro-3-methylphenol and a suitable leaving group on the pyrido[1,2-a]pyrimidine core.

    Formation of the Cyano Group: The cyano group is typically introduced through a cyanation reaction, which may involve the use of cyanogen bromide or similar reagents.

    Cyclohexylamide Formation: The final step involves the formation of the cyclohexylamide moiety, which can be achieved through amide coupling reactions using cyclohexylamine and appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Introduction of various functional groups at the phenoxy position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

The compound’s potential pharmacological properties could be explored for therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure suggests it may inhibit or activate these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide: Unique due to its specific combination of functional groups and structural features.

    Other Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the core structure but differ in substituents, leading to variations in their chemical and biological properties.

    Phenoxy Substituted Compounds: Compounds with phenoxy groups may exhibit similar reactivity but differ in their overall biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrido[1,2-a]pyrimidine core, a cyano group, and a cyclohexylamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25ClN4O3

Molecular Weight

477.0 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide

InChI

InChI=1S/C26H25ClN4O3/c1-16-7-6-12-31-23(16)30-25(34-20-10-11-22(27)17(2)13-20)21(26(31)33)14-18(15-28)24(32)29-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9H2,1-2H3,(H,29,32)/b18-14+

InChI Key

BTLMTFWLEYSTLG-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCCC3)OC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCCC3)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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